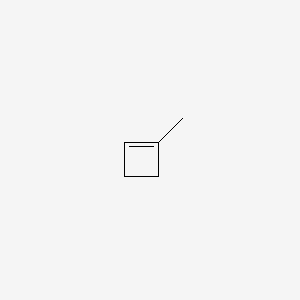

Cyclobutene, 1-methyl-

CAS No.: 1489-60-7

Cat. No.: VC20447709

Molecular Formula: C5H8

Molecular Weight: 68.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1489-60-7 |

|---|---|

| Molecular Formula | C5H8 |

| Molecular Weight | 68.12 g/mol |

| IUPAC Name | 1-methylcyclobutene |

| Standard InChI | InChI=1S/C5H8/c1-5-3-2-4-5/h3H,2,4H2,1H3 |

| Standard InChI Key | AVPHQXWAMGTQPF-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CCC1 |

Introduction

Structural and Physical Properties

Molecular Architecture

1-Methylcyclobutene features a cyclobutane ring substituted with a methyl group and an exocyclic double bond. The ring strain inherent to cyclobutane derivatives significantly influences its reactivity. X-ray crystallography and computational studies reveal a puckered cyclobutane ring with a dihedral angle of approximately 21.6° , reducing torsional strain compared to planar configurations. The exocyclic double bond length is 1.331 Å , comparable to that of isobutene (1.330 Å) , underscoring its typical alkene character.

Table 1: Key Physical Properties of 1-Methylcyclobutene

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 68.117 g/mol | |

| Density | 0.828 g/cm³ | |

| Boiling Point | 44.8°C (Chemsrc) , 37.35°C (NIST) | |

| Vapor Pressure | 371 mmHg at 25°C | |

| Refractive Index | 1.465 |

Spectroscopic Characterization

Infrared (IR) spectroscopy identifies strong absorption bands at 1640 cm⁻¹, characteristic of the C=C stretching vibration . Nuclear magnetic resonance (NMR) spectra reveal distinct signals: NMR shows a singlet at δ 1.35 ppm for the methyl group and multiplet resonances between δ 4.8–5.2 ppm for the vinylic protons . NMR confirms the double bond at δ 122.5 ppm and the methyl carbon at δ 22.1 ppm .

Synthesis and Manufacturing

Table 2: Comparative Synthesis Methods

| Method | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Zn-mediated dehalogenation | Zn dust, EtOH, 140°C | 45–65 | |

| Pyrolysis of acetate | 480°C, inert atmosphere | 70 | |

| Amine oxide thermolysis | 300°C, vacuum | 95 |

Catalytic Isomerization

1-Methylcyclobutene can be isomerized from methylenecyclobutane (MCB) using heterogeneous catalysts like γ-alumina at 300°C . Equilibrium studies at 20°C show an 85:15 ratio favoring 1-methylcyclobutene over MCB , driven by the relief of ring strain. Rhodium hydride complexes () facilitate slower isomerization, achieving equilibrium over 10 days .

Chemical Reactivity and Transformations

Thermal and Acid-Catalyzed Rearrangements

Heating 1-methylcyclobutene above 200°C induces ring-opening to form isoprene, a reaction critical in synthetic rubber production . Acidic media (e.g., ) promote isomerization to 3-methylcyclobutene, albeit with lower thermodynamic stability .

Electrophilic Additions

Hydrohalogenation with HCl proceeds via Markovnikov addition, yielding 1-chloro-1-methylcyclobutane as the major product . Anti-Markovnikov pathways dominate in radical-initiated additions, producing 3-chloro-1-methylcyclobutane .

Hydroboration-Oxidation

Reaction with borane () followed by oxidation generates 1-methylcyclobutanol with 90% regioselectivity . This method is pivotal for introducing hydroxyl groups without ring cleavage.

Oxidation and Functionalization

Ozonolysis at -70°C cleaves the exocyclic double bond, yielding cyclobutanone in 70% yield . Epoxidation with forms 1,2-epoxy-1-methylcyclobutane, a versatile intermediate for further functionalization .

Industrial and Research Applications

Precursor in Polymer Chemistry

1-Methylcyclobutene serves as a monomer in ring-opening metathesis polymerization (ROMP), producing polymers with high thermal stability . Its strain energy ( kcal/mol) drives rapid polymerization under mild conditions.

Pharmaceutical Intermediates

Hydrogenation derivatives like 1-methylcyclobutane are explored as rigid scaffolds in drug design, enhancing conformational restriction in bioactive molecules .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume